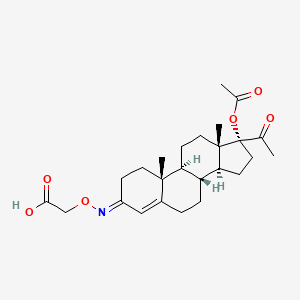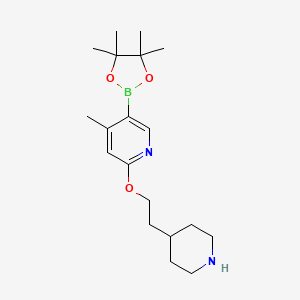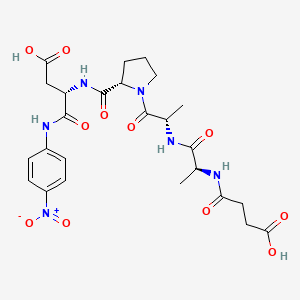
Suc-Ala-Ala-Pro-Asp-pNA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Suc-Ala-Ala-Pro-Asp-pNA, also known as N-Succinyl-Ala-Ala-Pro-Asp-p-nitroanilide, is a synthetic peptide substrate used in various biochemical assays. This compound is particularly valuable in enzymology for studying protease activity. The compound releases p-nitroaniline upon enzymatic cleavage, which can be measured spectrophotometrically due to its yellow color.
科学的研究の応用
Suc-Ala-Ala-Pro-Asp-pNA is widely used in scientific research, particularly in:
Biochemistry: Studying the activity and specificity of proteases.
Medicine: Screening for protease inhibitors, which are potential therapeutic agents.
Biotechnology: Developing diagnostic assays for diseases involving protease activity.
Pharmaceutical Industry: Evaluating the efficacy of drugs targeting proteases.
作用機序
- The primary target of Suc-Ala-Ala-Pro-Asp-pNA is proteases, specifically serine proteases like elastase, trypsin, and chymotrypsin .
Target of Action
Mode of Action
Pharmacokinetics
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Suc-Ala-Ala-Pro-Asp-pNA involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically includes:
Attachment of the first amino acid: to a solid resin.
Sequential addition of protected amino acids: (Ala, Ala, Pro, Asp) using coupling reagents like HBTU or DIC.
Cleavage of the peptide from the resin: and removal of protecting groups using a cleavage cocktail (e.g., TFA, water, and scavengers).
Coupling of the p-nitroaniline group: to the peptide.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure consistency and efficiency. The final product is purified using techniques such as HPLC and lyophilized for storage.
化学反応の分析
Types of Reactions
Suc-Ala-Ala-Pro-Asp-pNA primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the peptide bond releases p-nitroaniline, which is detectable by its absorbance at 405 nm.
Common Reagents and Conditions
Enzymes: Proteases like elastase, cathepsin G, and chymotrypsin.
Buffers: Phosphate-buffered saline (PBS) or Tris-HCl buffer.
Conditions: Reactions are typically carried out at physiological pH (7.4) and temperature (37°C).
Major Products
The major product of the enzymatic hydrolysis of this compound is p-nitroaniline, which is yellow and can be quantified spectrophotometrically.
類似化合物との比較
Similar Compounds
Suc-Ala-Ala-Pro-Phe-pNA: Another synthetic peptide substrate used for similar purposes.
Suc-Ala-Ala-Pro-Leu-pNA: Used to study different proteases with varying specificity.
Uniqueness
Suc-Ala-Ala-Pro-Asp-pNA is unique due to its specific sequence, which makes it a suitable substrate for certain proteases that prefer the aspartic acid residue. This specificity allows for more targeted studies of protease activity and inhibition.
特性
IUPAC Name |
(3S)-3-[[(2S)-1-[(2S)-2-[[(2S)-2-(3-carboxypropanoylamino)propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-(4-nitroanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N6O11/c1-13(26-19(32)9-10-20(33)34)22(37)27-14(2)25(40)30-11-3-4-18(30)24(39)29-17(12-21(35)36)23(38)28-15-5-7-16(8-6-15)31(41)42/h5-8,13-14,17-18H,3-4,9-12H2,1-2H3,(H,26,32)(H,27,37)(H,28,38)(H,29,39)(H,33,34)(H,35,36)/t13-,14-,17-,18-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLUIJQGADPFTG-USJZOSNVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N6O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165174-58-3 |
Source


|
| Record name | N-Succinyl-Ala-Ala-Pro-Asp-p-nitroanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
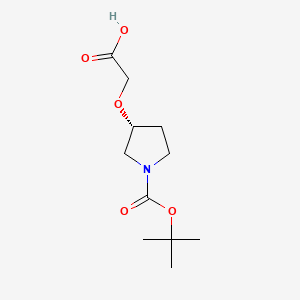
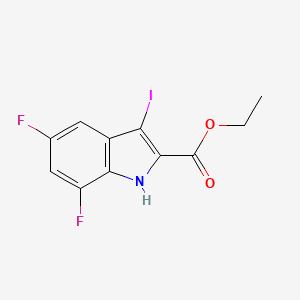
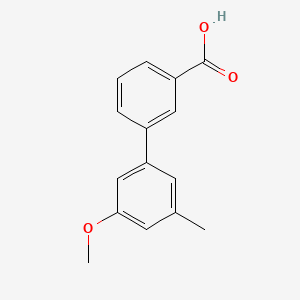
![tert-Butyl N-[2-(Boc-amino)ethyl]-N-methylcarbamate](/img/structure/B597596.png)
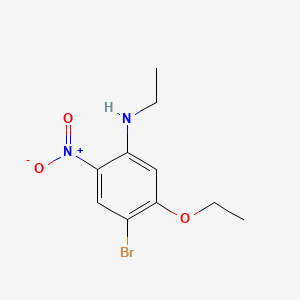

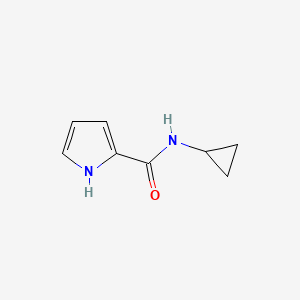
![7-Bromo-2-ethyloxazolo[4,5-c]pyridine](/img/structure/B597602.png)
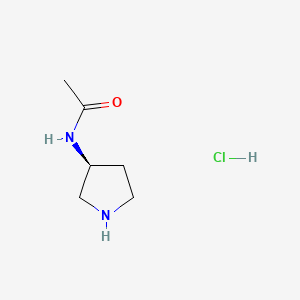
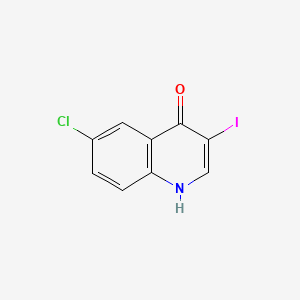
![Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B597607.png)
![4-[2-[2-[6-[bis(4-methoxyphenyl)-phenylmethoxy]hexylcarbamoyloxy]ethylsulfonyl]ethoxy]-4-oxobutanoic acid](/img/structure/B597608.png)
